molecular formula C14H18O4 B2423265 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid CAS No. 31526-44-0

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B2423265
CAS No.: 31526-44-0
M. Wt: 250.294
InChI Key: ZLNJJIBOWYMMOG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethyl-oxopentanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,3-dimethylglutaric anhydride.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3,3-dimethylglutaric anhydride in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-5-oxopentanoic acid.

    Reduction: Formation of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: Exhibits similar structural features but with an indole core.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of the oxopentanoic acid structure.

Uniqueness

5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,9-13(16)17)8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNJJIBOWYMMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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